molecular formula C19H16N4O2 B11184266 2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide

2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide

Cat. No.: B11184266
M. Wt: 332.4 g/mol
InChI Key: HYDIRTKXRACBLI-UHFFFAOYSA-N
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Description

2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylideneacetophenone with hydrazine hydrate to form the pyrazoline intermediate, which is then cyclized with formamide to yield the imidazo[1,2-b]pyrazole core. The final step involves the acylation of the imidazo[1,2-b]pyrazole with phenylacetyl chloride to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like clemizole, etonitazene, and omeprazole share the imidazole core structure.

    Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole moiety.

Uniqueness

2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide is unique due to its combined imidazole and pyrazole structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-(2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide

InChI

InChI=1S/C19H16N4O2/c24-17(21-14-9-5-2-6-10-14)11-16-19(25)22-18-15(12-20-23(16)18)13-7-3-1-4-8-13/h1-10,12,16H,11H2,(H,21,24)(H,22,25)

InChI Key

HYDIRTKXRACBLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3NC(=O)C(N3N=C2)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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